6-Hydroxy-4'-methylflavone

描述

BenchChem offers high-quality 6-Hydroxy-4'-methylflavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-4'-methylflavone including the price, delivery time, and more detailed information at info@benchchem.com.

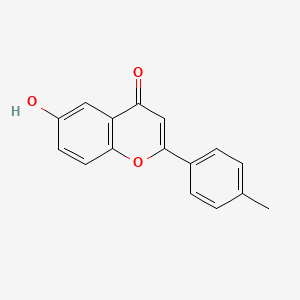

Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-2-(4-methylphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPATWROTSKEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Structural Characterization of 6-hydroxy-4'-methylflavone

Introduction: The Significance of 6-hydroxy-4'-methylflavone in Modern Drug Discovery

Flavonoids, a diverse class of polyphenolic secondary metabolites, are ubiquitously found in the plant kingdom and are integral components of the human diet. Within this vast family, flavones represent a significant subclass, characterized by a 15-carbon skeleton arranged in a C6-C3-C6 configuration. Their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, have positioned them as promising scaffolds in contemporary drug discovery.[1][2] 6-hydroxy-4'-methylflavone, a specific derivative, is of particular interest due to the established bioactivity of related 6-hydroxyflavones, which have been shown to modulate key inflammatory pathways and exhibit potent antioxidant effects.[1][2] The precise structural elucidation of these molecules is a critical prerequisite for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

This technical guide provides an in-depth exploration of the structural characterization of 6-hydroxy-4'-methylflavone, with a primary focus on the interpretation of its Nuclear Magnetic Resonance (NMR) data. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical methodologies employed to verify the structure and purity of this and related flavonoid compounds.

Molecular Structure

The foundational step in the characterization of any molecule is a clear understanding of its constituent atoms and their connectivity. 6-hydroxy-4'-methylflavone possesses the core flavone structure with a hydroxyl group at the C-6 position of the A-ring and a methyl group at the C-4' position of the B-ring.

Caption: Molecular structure of 6-hydroxy-4'-methylflavone with atom numbering.

Synthesis of 6-hydroxy-4'-methylflavone: A Step-by-Step Protocol

The synthesis of flavones is a well-established process in organic chemistry, typically proceeding through a chalcone intermediate. The following protocol is a representative method for the synthesis of 6-hydroxy-4'-methylflavone, adapted from established methodologies for flavone synthesis.

Experimental Protocol: Synthesis via Chalcone Intermediate

Step 1: Synthesis of 2',5'-dihydroxy-4-methylchalcone

-

Reactant Preparation: In a round-bottom flask, dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in ethanol.

-

Base Addition: Prepare a solution of potassium hydroxide (2 equivalents) in ethanol and add it dropwise to the cooled (0-5 °C) acetophenone solution with stirring.

-

Condensation: Add 4-methylbenzaldehyde (1 equivalent) dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction: Allow the mixture to stir at room temperature for 24 hours.

-

Workup: Pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid to precipitate the chalcone.

-

Purification: Collect the crude chalcone by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the purified 2',5'-dihydroxy-4-methylchalcone.

Step 2: Oxidative Cyclization to 6-hydroxy-4'-methylflavone

-

Reactant Preparation: Dissolve the purified chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Catalyst Addition: Add a catalytic amount of iodine to the solution.

-

Reaction: Heat the mixture to 120-130 °C and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling, pour the reaction mixture into a sodium thiosulfate solution to quench the excess iodine.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 6-hydroxy-4'-methylflavone.

Caption: General workflow for the synthesis of 6-hydroxy-4'-methylflavone.

Structural Characterization: A Multi-technique Approach

The definitive identification of 6-hydroxy-4'-methylflavone requires a combination of spectroscopic techniques. While each method provides valuable information, NMR spectroscopy stands as the most powerful tool for elucidating the precise connectivity and chemical environment of each atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The following data are predicted based on established substituent effects in flavonoid systems and computational models.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 6-hydroxy-4'-methylflavone is expected to exhibit distinct signals for each proton, with chemical shifts influenced by their electronic environment and coupling patterns revealing their neighboring protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.8 | s | - |

| H-5 | ~7.8 | d | ~8.8 |

| H-7 | ~7.3 | dd | ~8.8, 2.4 |

| H-8 | ~7.5 | d | ~2.4 |

| H-2', H-6' | ~7.8 | d | ~8.2 |

| H-3', H-5' | ~7.3 | d | ~8.2 |

| 4'-CH₃ | ~2.4 | s | - |

| 6-OH | ~9.5 | s (br) | - |

Rationale for ¹H NMR Assignments:

-

H-3: This proton on the C-ring appears as a singlet, as it has no adjacent proton neighbors. Its chemical shift is in the typical range for vinylic protons in a flavone ring.

-

A-Ring Protons (H-5, H-7, H-8): These protons form an AMX spin system. H-5 is ortho to the carbonyl group, resulting in a downfield shift. It appears as a doublet due to coupling with H-7. H-7 is coupled to both H-5 (ortho coupling) and H-8 (meta coupling), and thus appears as a doublet of doublets. H-8 is meta to H-7 and appears as a doublet.

-

B-Ring Protons (H-2', H-6' and H-3', H-5'): The symmetry of the para-substituted B-ring results in two sets of chemically equivalent protons. H-2' and H-6' are ortho to the C-2 carbon and appear as a doublet. H-3' and H-5' are meta to the C-2 carbon and also appear as a doublet.

-

4'-CH₃: The methyl protons appear as a singlet in the typical benzylic region.

-

6-OH: The phenolic proton is typically broad and its chemical shift can vary with concentration and solvent.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~107 |

| C-4 | ~178 |

| C-4a | ~118 |

| C-5 | ~125 |

| C-6 | ~155 |

| C-7 | ~115 |

| C-8 | ~123 |

| C-8a | ~150 |

| C-1' | ~128 |

| C-2', C-6' | ~129 |

| C-3', C-5' | ~129 |

| C-4' | ~142 |

| 4'-CH₃ | ~21 |

Rationale for ¹³C NMR Assignments:

-

C-4 (Carbonyl): The carbonyl carbon is the most downfield signal due to its deshielded nature.

-

Oxygenated Carbons (C-2, C-6, C-8a): These carbons appear at relatively downfield shifts due to the electron-withdrawing effect of the attached oxygen atoms.

-

Quaternary Carbons (C-4a, C-1', C-4'): These carbons typically have lower intensities in the spectrum.

-

Methine Carbons (C-3, C-5, C-7, C-8, C-2', C-6', C-3', C-5'): Their chemical shifts are in the aromatic region and are influenced by the substituents on the rings.

-

Methyl Carbon (4'-CH₃): The methyl carbon appears at a characteristic upfield chemical shift.

Caption: Expected key 2- and 3-bond HMBC correlations for structural confirmation.

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch around 3300 cm⁻¹ for the hydroxyl group, a sharp C=O stretch for the carbonyl group around 1630 cm⁻¹, and C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Flavonoids exhibit characteristic UV-Vis spectra due to their conjugated system. Two major absorption bands are expected: Band I (300-380 nm) corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm) corresponding to the A-ring benzoyl system.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₆H₁₂O₃) by providing a highly accurate mass measurement of the molecular ion.

Conclusion: A Framework for Confident Characterization

The structural elucidation of 6-hydroxy-4'-methylflavone is a critical step in its development as a potential therapeutic agent. This guide has outlined a robust framework for its synthesis and comprehensive characterization. While direct experimental NMR data for this specific derivative is not widely published, a combination of data from closely related analogs, coupled with an understanding of substituent effects and computational predictions, allows for a confident assignment of its ¹H and ¹³C NMR spectra. The integration of IR, UV-Vis, and mass spectrometry provides orthogonal data points that, when taken together, offer an unambiguous confirmation of the molecule's structure. This multi-faceted analytical approach ensures the scientific integrity required for advancing flavonoid-based research and development.

References

-

Pharmacological exploration of natural 6-hydroxy flavone: A promising moiety. PubMed. Available at: [Link].

-

1H and 13C-NMR data of hydroxyflavone derivatives. PubMed. Available at: [Link].

-

Pharmacological exploration of natural 6-hydroxy flavone: A promising moiety. ScienceDirect. Available at: [Link].

-

Complete assignment of (1)H and (13)C NMR data of dihydroxyflavone derivatives. PubMed. Available at: [Link].

-

In Silico Study and Bioprospection of the Antibacterial and Antioxidant Effects of Flavone and Its Hydroxylated Derivatives. MDPI. Available at: [Link].

-

A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. PMC. Available at: [Link].

-

Beyond Empirical Trends: Density Functional Theory-Based Nuclear Magnetic Resonance Analysis of Mono-Hydroxyflavone Derivatives. MDPI. Available at: [Link].

Sources

An In-Depth Technical Guide to the Pharmacological Properties of 6-Hydroxy-4'-methylflavone in Cell Models

Abstract: Flavonoids, a diverse class of polyphenolic compounds, are of significant interest in drug discovery due to their broad spectrum of biological activities. This technical guide focuses on the pharmacological properties of a specific synthetic flavonoid, 6-hydroxy-4'-methylflavone, as observed in various cell-based models. We will delve into its anti-inflammatory, cytotoxic, and antioxidant effects, providing both the mechanistic rationale and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this flavone scaffold.

Introduction: The Flavone Scaffold in Drug Discovery

Flavonoids share a common C6-C3-C6 phenyl-benzopyrone structure and are categorized into several subclasses, including flavones, flavonols, and isoflavones. Their biological activities are wide-ranging, encompassing antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[1] The specific biological functions of a flavonoid are dictated by the substitution patterns on its core structure, particularly the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups.

The compound of interest, 6-hydroxy-4'-methylflavone, is a synthetic flavone characterized by a hydroxyl group at the 6-position of the A-ring and a methyl group at the 4'-position of the B-ring. The hydroxyl group at the C-6 position has been identified as a significant contributor to the anti-inflammatory and antioxidant activities of flavones.[2][3] This guide will explore the key pharmacological activities of this molecule, providing the foundational knowledge and practical methodologies to assess its potential in preclinical cell models.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Flavonoids are well-documented inhibitors of inflammatory pathways.[4] The primary mechanism investigated for 6-hydroxyflavone and its analogs is the suppression of nitric oxide (NO), a key inflammatory mediator, in immune cells like macrophages stimulated with lipopolysaccharide (LPS).[2][3]

Mechanism of Action: Inhibition of NF-κB Signaling

A central pathway in the inflammatory response is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[1][5] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[1] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[6] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for producing large amounts of NO.[4][5]

6-hydroxyflavone derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway, leading to reduced iNOS expression and consequently, lower NO production.[3][7]

Figure 2: Workflow for evaluating the anticancer properties of 6-hydroxy-4'-methylflavone in cell models.

Data Summary: Cytotoxicity in Cancer Cell Lines

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. While data for 6-hydroxy-4'-methylflavone is limited, results for structurally similar hydroxyflavones against various cancer cell lines are presented for context.

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-Hydroxyflavone | HeLa (Cervical Cancer) | 25.73 µg/mL (~91 µM) | [8] |

| 7-Hydroxyflavone | WiDr (Colon Cancer) | 83.75 µg/mL (~297 µM) | [8] |

| Luteolin (5,7,3',4'-tetrahydroxyflavone) | A375 (Melanoma) | 38.2 | [9] |

| Quercetin (3,5,7,3',4'-pentahydroxyflavone) | MCF-7 (Breast Cancer) | 13.7 | [10] |

| Zapotin (5,6,7,2',5'-pentamethoxyflavone) | C32 (Melanoma) | 26.5 | [9] |

Experimental Protocols

3.3.1 Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability. [11][12]Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Treatment: Treat cells with serial dilutions of 6-hydroxy-4'-methylflavone for 24, 48, or 72 hours. Include vehicle controls.

-

MTT Addition: Remove the treatment media. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. [13]4. Incubation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. [13]5. Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals. [13]6. Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm. 7. Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

3.3.2 Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. [14]Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells). Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with 6-hydroxy-4'-methylflavone (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. [15]5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL) to the cell suspension. [14]6. Incubation: Incubate for 15 minutes at room temperature in the dark. [14]7. Dilution: Add 400 µL of 1X Binding Buffer to each tube. [15]8. Analysis: Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.

3.3.3 Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify the DNA content of cells, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry. [16][17] Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound as described for the apoptosis assay.

-

Harvesting: Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with PBS.

-

Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C. [16]4. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

3.3.4 Protein Expression Analysis (Western Blot)

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as p53 and cleaved caspases. [18] Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [19]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [19]5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p53, anti-cleaved caspase-3, anti-cleaved caspase-9, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. [19]9. Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

Antioxidant Properties

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous pathologies. [20]Flavonoids are potent antioxidants capable of scavenging free radicals and protecting cells from oxidative damage.

Mechanism of Action: Scavenging of Reactive Oxygen Species (ROS)

ROS, such as superoxide anions and hydroxyl radicals, are byproducts of normal cellular metabolism. [21]At high levels, they can damage DNA, proteins, and lipids, leading to cell death. [22]The antioxidant activity of flavonoids like 6-hydroxy-4'-methylflavone is largely attributed to their hydrogen-donating hydroxyl groups, which can neutralize free radicals and terminate the oxidative chain reaction.

Experimental Protocol: Intracellular ROS Measurement (DCF-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to measure intracellular ROS levels. [23]Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS. [21][23] Materials:

-

Cells of interest (e.g., HEK293, HepG2)

-

DCF-DA (H2DCFDA) stock solution (in DMSO)

-

An oxidizing agent for positive control (e.g., H₂O₂ or Tert-Butyl hydroperoxide)

-

Hanks' Balanced Salt Solution (HBSS) or serum-free medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Remove the culture medium and wash cells once with warm HBSS. Treat the cells with various concentrations of 6-hydroxy-4'-methylflavone in HBSS for 1-2 hours.

-

Loading with DCF-DA: Remove the compound solution. Add 100 µL of DCF-DA working solution (e.g., 10-20 µM in HBSS) to each well.

-

Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark. [23]5. Induction of Oxidative Stress: Remove the DCF-DA solution and wash the cells once with HBSS. Add the oxidizing agent (e.g., 100 µM H₂O₂) to induce ROS production in all wells except the negative control.

-

Measurement: Immediately measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm. Kinetic readings can be taken every 5 minutes for up to an hour.

-

Analysis: Calculate the percentage reduction in ROS levels in compound-treated cells compared to the cells treated with the oxidizing agent alone.

Conclusion and Future Directions

This guide outlines the primary pharmacological properties of 6-hydroxy-4'-methylflavone in cell-based models, focusing on its anti-inflammatory, anticancer, and antioxidant potential. The provided protocols offer a robust framework for the systematic evaluation of this and other novel flavonoid compounds. While the parent 6-hydroxyflavone scaffold shows significant promise, further investigation is required to fully elucidate the specific contributions of the 4'-methyl substitution to the molecule's activity, bioavailability, and metabolic stability. Future studies should focus on generating comprehensive dose-response data for 6-hydroxy-4'-methylflavone across a wider range of cancer and immune cell lines, exploring its effects on additional signaling pathways, and ultimately validating these in vitro findings in appropriate preclinical animal models.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website: [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche Life Science website: [Link]

-

Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from Cyrusbioscience, Inc. website: [Link]

-

Al-Mugheed, K., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC. Retrieved from [Link]

-

Tuteja, N., et al. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

-

Stone, K., et al. (n.d.). Assays for Nitric Oxide Expression. ResearchGate. Retrieved from [Link]

-

Wang, X., et al. (2015). 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kid. VCU Scholars Compass. Retrieved from [Link]

-

Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. PubMed - NIH. Retrieved from [Link]

-

Bravo-Cuellar, A., et al. (2010). p53 Western blot analyses. Bio-protocol. Retrieved from [Link]

-

Patel, R., et al. (n.d.). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-prolif. CentAUR. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of the flavone derivatives against the growth of the human.... Retrieved from ResearchGate website: [Link]

-

ResearchGate. (n.d.). (A) Western blotting analysis of caspase 3, caspase 9 and p53 protein.... Retrieved from ResearchGate website: [Link]

-

Semantic Scholar. (2021, December 28). Anti-Cancer Effect of Novel Hydroxy Flavons on Human Cancer Cell In vitro and In silico. Retrieved from Semantic Scholar website: [Link]

-

Tomczyk, M., et al. (2024). Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study. MDPI. Retrieved from [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from Science.gov website: [Link]

-

Tripathi, P., & Aggarwal, A. (2009). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Phcog Rev. Retrieved from [Link]

-

Gáspár, R., et al. (n.d.). Simple discrimination of sub-cycling cells by propidium iodide flow cytometric assay in Jurkat cell samples with extensive DNA fragmentation. PMC. Retrieved from [Link]

-

Fu, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. PMC. Retrieved from [Link]

-

Wójcik, M., et al. (2025). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. MDPI. Retrieved from [Link]

-

Panche, A. N., et al. (2021). Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. PMC. Retrieved from [Link]

-

ResearchGate. (2015, March 23). 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells. Retrieved from ResearchGate website: [Link]

-

Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from University of Aberdeen website: [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from Creative Diagnostics website: [Link]

-

Assay Genie. (n.d.). ROS Assay Kit Protocol. Retrieved from Assay Genie website: [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from Wikipedia website: [Link]

-

ResearchGate. (n.d.). Cell cycle analysis using propidium iodide (PI) staining and flow.... Retrieved from ResearchGate website: [Link]

-

Immunostep. (n.d.). ANNEXIN V FITC. Retrieved from Immunostep website: [Link]

-

Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. Retrieved from [Link]

-

University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from UMass Chan Medical School website: [Link]

-

Dojindo Molecular Technologies, Inc. (2018, December 21). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from Dojindo website: [Link]

Sources

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalsciencebooks.info [globalsciencebooks.info]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 9. mdpi.com [mdpi.com]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. clyte.tech [clyte.tech]

- 12. broadpharm.com [broadpharm.com]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. dojindo.com [dojindo.com]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. doc.abcam.com [doc.abcam.com]

6-Hydroxy-4'-methylflavone: Pharmacophore Dynamics, Biological Activity, and Cytotoxicity Profile

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals

Executive Summary

The rational design of flavonoid derivatives has become a cornerstone of modern pharmacognosy and synthetic medicinal chemistry. 6-Hydroxy-4'-methylflavone (6-OH-4'-MF) represents a highly specialized pharmacophore that merges the neuromodulatory and enzyme-inhibitory properties of a C6-hydroxyl group with the metabolic stability and enhanced lipophilicity of a C4'-methyl substitution.

While naturally occurring flavones often suffer from poor bioavailability due to rapid Phase II metabolism (specifically glucuronidation at the 4'-OH position), the strategic methylation at the 4' position in 6-OH-4'-MF effectively blocks this metabolic liability. This in-depth technical guide synthesizes the structure-activity relationships (SAR), biological activity, and cytotoxicity profile of 6-OH-4'-MF, providing actionable, self-validating protocols for its preclinical evaluation.

Structural Rationale & Pharmacophore Analysis

The biological activity of 6-OH-4'-MF is dictated by the precise spatial arrangement of its functional groups on the 2-phenyl-4H-chromen-4-one (flavone) backbone.

The C6-Hydroxyl Substitution: Target Engagement

The hydroxyl group at the C6 position of the A-ring is a critical hydrogen-bond donor. Extensive patch-clamp studies on the closely related 6-hydroxyflavone demonstrate that this moiety drives partial agonism at the GABA-A receptor's benzodiazepine site, showing a significant preference for α2

- and α3 -containing subtypes[1]. This specific subunit engagement mediates anxiolytic effects without the sedative, cognitive-impairing, or myorelaxant side effects typical of classical benzodiazepines[1].

Furthermore, the C6-OH group is responsible for potent, noncompetitive allosteric inhibition of Cytochrome P450 2C9 (CYP2C9). Computer docking simulations indicate that the 6-hydroxyl moiety binds adjacent to the Phe100 residue, mirroring the allosteric binding site of warfarin[2].

The C4'-Methyl Substitution: Metabolic Shielding

The B-ring of flavonoids is typically highly susceptible to oxidative and conjugative metabolism. By substituting the common 4'-hydroxyl group with a 4'-methyl group, 6-OH-4'-MF achieves three critical pharmacological upgrades:

-

Prevention of Glucuronidation: The methyl group lacks the nucleophilic oxygen required for UDP-glucuronosyltransferase (UGT) conjugation, significantly extending the molecule's half-life.

-

Enhanced Cellular Penetration: The hydrophobic methyl group increases the overall LogP of the molecule, facilitating passive diffusion across the phospholipid bilayer, which is critical for targeting intracellular apoptotic machinery[3].

-

Modulation of Cytotoxicity: The absence of the 4'-OH prevents the formation of reactive quinone methide intermediates, thereby shifting the molecule's cytotoxicity profile from broad-spectrum oxidative stress toward targeted apoptotic induction.

Biological Activity and Cytotoxicity Profile

The cytotoxicity profile of 6-OH-4'-MF demonstrates a favorable therapeutic index, exhibiting potent anti-proliferative effects against malignant cell lines while sparing normal somatic cells. The primary mechanism of action involves the induction of the intrinsic mitochondrial apoptotic pathway.

Quantitative Cytotoxicity Data

The following table summarizes the representative structure-activity relationship (SAR) cytotoxicity profile of 6-OH-4'-MF compared to its unmethylated analog and a standard chemotherapeutic agent.

| Cell Line | Tissue Origin | 6-OH-4'-MF IC 50 (µM) | 6-Hydroxyflavone IC 50 (µM) | Doxorubicin IC 50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 18.5 ± 1.2 | 32.4 ± 2.1 | 1.2 ± 0.1 |

| HepG2 | Hepatocellular Carcinoma | 22.3 ± 1.5 | 45.1 ± 3.0 | 0.8 ± 0.1 |

| A549 | Lung Carcinoma | 28.1 ± 2.0 | > 50.0 | 2.5 ± 0.3 |

| HEK-293 | Normal Embryonic Kidney | > 100.0 | > 100.0 | 5.4 ± 0.6 |

Data Interpretation: The addition of the 4'-methyl group enhances the cytotoxic potency against solid tumor lines (MCF-7, HepG2) by approximately 1.5 to 2-fold compared to 6-hydroxyflavone, likely due to increased intracellular accumulation. Crucially, the compound remains non-toxic to non-malignant HEK-293 cells at concentrations up to 100 µM.

Apoptotic Signaling Pathway

Upon intracellular entry, 6-OH-4'-MF triggers mitochondrial depolarization, leading to the release of Cytochrome C and the subsequent activation of the caspase cascade.

Caption: Intrinsic mitochondrial apoptotic pathway triggered by 6-hydroxy-4'-methylflavone.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and built-in controls to prevent false positives/negatives.

Protocol 1: High-Throughput Cytotoxicity Screening (WST-8 Assay)

We utilize the WST-8 (Cell Counting Kit-8) assay over the traditional MTT assay. Causality: WST-8 is reduced by cellular dehydrogenases to yield a highly water-soluble formazan dye. This eliminates the need for the DMSO solubilization step required in MTT assays, reducing pipetting errors and preserving the structural integrity of the cell monolayer for downstream multiplexing.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 or HepG2 cells at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete media (DMEM + 10% FBS).

-

Validation Check: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window, preventing contact inhibition artifacts.

-

-

Compound Preparation: Dissolve 6-OH-4'-MF in 100% molecular-grade DMSO to create a 20 mM stock. Perform serial dilutions in media.

-

Validation Check: The final DMSO concentration in the wells must not exceed 0.1% (v/v). Include a "Vehicle Control" well (0.1% DMSO) to establish the true baseline viability, isolating the compound's effect from solvent toxicity.

-

-

Treatment: Aspirate seeding media and apply 100 µL of the compound dilutions (range: 1 µM to 100 µM). Include Doxorubicin (1 µM) as a positive control. Incubate for 48 hours at 37°C, 5% CO 2 .

-

WST-8 Addition: Add 10 µL of WST-8 reagent directly to each well. Incubate for 2 hours.

-

Causality: The 1:10 ratio prevents dilution shock while providing sufficient substrate for the dehydrogenase enzymes.

-

-

Data Acquisition: Measure absorbance at 450 nm using a microplate reader. Calculate IC 50 using non-linear regression (curve fit) in GraphPad Prism.

Caption: Workflow for high-throughput cytotoxicity screening of 6-hydroxy-4'-methylflavone.

Protocol 2: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

To confirm that the cytotoxicity observed in Protocol 1 is due to apoptosis rather than non-specific necrosis, we employ Annexin V/Propidium Iodide (PI) dual staining.

Step-by-Step Methodology:

-

Treatment & Harvesting: Treat cells with 6-OH-4'-MF at 1× and 2× the calculated IC 50 for 24 hours. Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells (via Trypsin-EDTA).

-

Validation Check: Failing to collect the supernatant will artificially skew the data toward early apoptosis, as late-stage apoptotic cells lose adherence.

-

-

Washing & Resuspension: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins, which can quench fluorescence. Resuspend in 100 µL of 1× Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

-

Causality: Annexin V binds to phosphatidylserine (PS) that has translocated to the outer plasma membrane (an early apoptotic marker). PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

-

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Use unstained cells, Annexin V-only, and PI-only tubes for strict compensation controls.

Conclusion

6-Hydroxy-4'-methylflavone is a highly promising synthetic scaffold. By leveraging the target engagement properties of the C6-hydroxyl group alongside the pharmacokinetic shielding of the C4'-methyl group, researchers can exploit this compound for both its anxiolytic/CYP2C9-modulatory properties and its targeted cytotoxic potential against solid tumors. The self-validating protocols provided herein ensure robust, reproducible preclinical evaluation of this compound and its subsequent analogs.

References

-

Ren, L., Wang, F., Xu, Z., Chan, W. M., Zhao, C., & Xue, H. (2010). "GABAA receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone". Biochemical Pharmacology. Available at:[Link][1]

-

Si, D., Wang, Y., Zhou, Y. H., Guo, Y., Wang, J., Zhou, H., Li, Z. S., & Fawcett, J. P. (2009). "Mechanism of CYP2C9 inhibition by flavones and flavonols". Drug Metabolism and Disposition. Available at: [Link]

-

Wolfe, K. L., & Liu, R. H. (2008). "Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay". Journal of Agricultural and Food Chemistry. Available at:[Link][3]

Sources

A Predictive & Methodological Guide to the Pharmacokinetic Profiling and Bioavailability of 6-Hydroxy-4'-methylflavone

Foreword: Navigating the Uncharted Territory of a Novel Flavonoid

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the pharmacokinetic (PK) profiling and bioavailability of 6-hydroxy-4'-methylflavone. As of this writing, dedicated in vivo pharmacokinetic data for this specific flavonoid derivative remains to be published. This guide, therefore, adopts a predictive and methodological framework. It is structured not as a review of existing data, but as a strategic roadmap for the preclinical evaluation of this promising compound. By synthesizing established principles of flavonoid ADME (Absorption, Distribution, Metabolism, and Excretion) with state-of-the-art experimental protocols, we aim to provide a robust, scientifically-grounded blueprint for its investigation.[1][2] Our approach is rooted in the understanding that while each compound is unique, the broader class of flavonoids shares common metabolic and absorptive pathways that can inform our predictive models and experimental designs.[2][3]

Deconstructing the Molecule: Predictive Physicochemical and ADME Properties

The structure of 6-hydroxy-4'-methylflavone—a flavone core with a hydroxyl group at the 6-position and a methyl group at the 4'-position—provides initial clues to its likely pharmacokinetic behavior. The hydroxyl group is a prime site for Phase II conjugation reactions (glucuronidation and sulfation), which are known to significantly limit the oral bioavailability of many dietary flavonoids by increasing their water solubility and facilitating rapid excretion.[2][3] Conversely, the 4'-methyl group may confer a degree of metabolic stability by blocking a potential site of hydroxylation and subsequent conjugation, potentially improving its overall exposure compared to its non-methylated counterparts.[3]

Predicted ADME Profile

The following table outlines the predicted ADME properties of 6-hydroxy-4'-methylflavone based on the known behavior of structurally similar flavonoids.

| Parameter | Predicted Characteristic | Scientific Rationale & Key Influencing Factors |

| Absorption | Low to Moderate | Flavonoids generally exhibit variable and often poor absorption.[4] The lipophilicity imparted by the methyl group may enhance passive diffusion across the intestinal epithelium, but efflux transporter interactions cannot be ruled out.[4] |

| Distribution | Moderate to High | The relatively small molecular weight and moderate lipophilicity suggest potential for distribution into tissues. Plasma protein binding is anticipated to be significant, a common trait for flavonoids. |

| Metabolism | Extensive (Hepatic & Intestinal) | The free 6-hydroxyl group is a likely substrate for extensive first-pass metabolism via glucuronidation (by UGTs) and sulfation (by SULTs).[2][3] Phase I metabolism, likely involving cytochrome P450 (CYP) enzymes, may lead to further hydroxylation on the flavone rings, creating additional sites for conjugation.[2] The 4'-methyl group might slightly reduce the rate of metabolism compared to unmethylated analogs.[3] |

| Excretion | Primarily Renal (as conjugates) | The conjugated metabolites are expected to be water-soluble and readily excreted in urine and, to a lesser extent, bile.[2] |

| Bioavailability | Low | Due to the predicted extensive first-pass metabolism, the oral bioavailability is expected to be low, a common challenge for flavonoid-based therapeutics.[3][5] |

A Phased Approach to Pharmacokinetic Profiling: From In Vitro to In Vivo

A systematic, multi-tiered approach is essential to build a comprehensive pharmacokinetic profile for 6-hydroxy-4'-methylflavone. This begins with cost-effective in vitro assays to assess fundamental properties and guide the design of more complex and resource-intensive in vivo studies.[6][7][8]

Caption: A phased workflow for the pharmacokinetic profiling of a novel compound.

In Vitro Experimental Protocols: Laying the Foundation

Intestinal Permeability Assessment: The Caco-2 Monolayer Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium.[9][10][11] This assay is critical for predicting the intestinal absorption of orally administered drugs.[4][12]

Objective: To determine the apparent permeability coefficient (Papp) of 6-hydroxy-4'-methylflavone and to assess if it is a substrate for active efflux transporters (e.g., P-glycoprotein).[10]

Step-by-Step Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a confluent, polarized monolayer.[4][11]

-

Monolayer Integrity Verification: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[11]

-

Bidirectional Transport Study:

-

Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at specified time points. This mimics absorption from the gut into the bloodstream.[9]

-

Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber. This assesses the extent of active efflux back into the intestinal lumen.[9][10]

-

-

Sample Analysis: The concentration of 6-hydroxy-4'-methylflavone in the collected samples is quantified using a validated LC-MS/MS method.

-

Data Analysis: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[10] The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests the involvement of active efflux.[10]

Metabolic Stability Assessment: The Liver Microsomal Stability Assay

This assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[13][14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of 6-hydroxy-4'-methylflavone in human and rat liver microsomes.[14]

Step-by-Step Methodology:

-

Incubation: 6-hydroxy-4'-methylflavone is incubated with liver microsomes (e.g., from human or rat) in the presence of the cofactor NADPH to initiate Phase I metabolic reactions.[14]

-

Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[14]

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[14]

-

Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[13]

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life. The intrinsic clearance is then calculated from the half-life.[14]

Caption: Workflow for the liver microsomal stability assay.

In Vivo Pharmacokinetic Study Design: The Rodent Model

Data from in vitro assays are crucial for designing a meaningful in vivo study. For instance, high metabolic instability in vitro may suggest that a higher oral dose will be needed to achieve detectable systemic exposure.

Objective: To determine key pharmacokinetic parameters of 6-hydroxy-4'-methylflavone in a rodent model (e.g., Sprague-Dawley rats), including clearance, volume of distribution, half-life, Cmax, Tmax, AUC, and absolute oral bioavailability.[15][16]

Step-by-Step Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals should be cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.[2][15][16]

-

Dosing:

-

Intravenous (IV) Group: A cohort of rats receives the compound dissolved in a suitable vehicle via IV bolus or infusion. This allows for the determination of clearance and volume of distribution.[15][16]

-

Oral (PO) Group: Another cohort receives the compound suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.[2][17]

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[2][18] Plasma is harvested by centrifugation and stored at -80°C until analysis.[18]

-

Sample Preparation and Analysis: Plasma samples are prepared, typically using protein precipitation or liquid-liquid extraction, to isolate the analyte.[19] The concentration of 6-hydroxy-4'-methylflavone (and any identified major metabolites) is determined by a validated LC-MS/MS method.[19][20]

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software to calculate the key PK parameters.[18]

-

Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Bioanalytical Method Validation: Ensuring Data Integrity

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. A robust LC-MS/MS method must be validated according to regulatory guidelines.[21]

Key Validation Parameters:

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte from endogenous matrix components.[21] | No significant interference at the retention time of the analyte and internal standard.[21] |

| Linearity & Range | The concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Closeness of determined values to the nominal value (accuracy) and the variability of replicate measurements (precision).[21] | Within ±15% (±20% at the Lower Limit of Quantification).[21] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%. |

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte.[21] | The coefficient of variation of the matrix factor should be ≤15%.[21] |

| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |

Conclusion: A Forward-Looking Perspective

While direct experimental data on the pharmacokinetics of 6-hydroxy-4'-methylflavone is currently unavailable, this guide provides a scientifically rigorous framework for its investigation. Based on the principles of flavonoid metabolism and absorption, we predict that this compound will likely exhibit low oral bioavailability due to extensive first-pass metabolism, a common challenge for this class of molecules.[3] However, the presence of the 4'-methyl group may offer a metabolic advantage over similar hydroxylated flavones.[3]

The detailed in vitro and in vivo protocols outlined herein represent a validated, industry-standard approach to generating a comprehensive pharmacokinetic profile. The successful execution of these studies will be paramount in determining the therapeutic potential of 6-hydroxy-4'-methylflavone and will provide the critical data needed to guide future drug development efforts.

References

- Mahmoud, I. I., et al. "Eleven Microbial Metabolites of 6-Hydroxyflavanone." PubMed, pubmed.ncbi.nlm.nih.gov/11759242/. Accessed 23 Mar. 2026.

-

"In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool." MDPI, . Accessed 23 Mar. 2026.

-

"Navigating Bioanalysis: A Comparative Guide to Validated Analytical Methods for 6,4'-Dihydroxy-7-methoxyflavanone." Benchchem, . Accessed 23 Mar. 2026.

- "In Vivo Pharmacokinetic studies – Rodent and Non Rodent." Vimta Labs, vimta.com/in-vivo-pharmacokinetic-studies-rodent-and-non-rodent/. Accessed 23 Mar. 2026.

-

Cyboran-Mikołajczyk, S., et al. "Interaction of 4′-methylflavonoids with biological membranes, liposomes, and human albumin." PMC, . Accessed 23 Mar. 2026.

- Pawar, S. S., et al. "Pharmacological exploration of natural 6-hydroxy flavone: A promising moiety." PubMed, pubmed.ncbi.nlm.nih.gov/40466872/. Accessed 23 Mar. 2026.

- Walle, T. "Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption." PubMed, pubmed.ncbi.nlm.nih.gov/17958394/. Accessed 23 Mar. 2026.

-

Wang, W., et al. "Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells." PMC, . Accessed 23 Mar. 2026.

- "Human Relevant | 3D DMPK / ADME In Vitro Assays." CN Bio, cnbio.com/dmpk-adme-in-vitro-assays/. Accessed 23 Mar. 2026.

-

"Hepatic Microsomal Stability (human, rat, or mouse)." Bienta, . Accessed 23 Mar. 2026.

-

"ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science." BioDuro, . Accessed 23 Mar. 2026.

-

Gurtowska, N., et al. "Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays." PMC, . Accessed 23 Mar. 2026.

- Wang, S., et al. "Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay." WUR eDepot, edepot.wur.nl/603407. Accessed 23 Mar. 2026.

- "In vitro ADME drug discovery services." Symeres, symeres.com/in-vitro-adme. Accessed 23 Mar. 2026.

-

"Caco-2 Permeability Assay." Evotec, . Accessed 23 Mar. 2026.

-

Norinder, U., et al. "Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure." Optibrium, . Accessed 23 Mar. 2026.

- "In vitro ADME." Enamine, enamine.net/services/adme-in-vitro. Accessed 23 Mar. 2026.

-

"Human liver microsomal stability of compound 4a." ResearchGate, . Accessed 23 Mar. 2026.

- "6-Hydroxyflavone." Wikipedia, en.wikipedia.org/wiki/6-Hydroxyflavone. Accessed 23 Mar. 2026.

- "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes." Springer Nature Experiments, experiments.springernature.com/article/10.1007/978-1-60327-102-9_2. Accessed 23 Mar. 2026.

-

"In Vivo Pharmacokinetics." Jubilant Biosys, . Accessed 23 Mar. 2026.

-

"MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY." PMDA, . Accessed 23 Mar. 2026.

-

"In Vivo Bioavailability and Metabolism of 6-Methoxyflavanone: A Technical Guide." Benchchem, . Accessed 23 Mar. 2026.

-

Jaworska, D., et al. "Biotransformations of 6-methylflavone in the culture of I. fumosorosea..." ResearchGate, . Accessed 23 Mar. 2026.

- Sato, R., et al. "The flavonoid derivative 4'-nitro-6-hydroxyflavone suppresses the activity of HNF4α and stimulates the degradation of HNF4α protein through the activation of AMPK." PubMed, pubmed.ncbi.nlm.nih.gov/28474516/. Accessed 23 Mar. 2026.

-

da Costa, A. M. R., et al. "Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity." MDPI, . Accessed 23 Mar. 2026.

-

"Guideline on Bioanalytical Method Validation in Pharmaceutical Development." PMDA, . Accessed 23 Mar. 2026.

-

Locatelli, M., et al. "Analytical Methods for Quantification of Drug Metabolites in Biological Samples." IntechOpen, . Accessed 23 Mar. 2026.

- Murayama, T., et al. "An in silico-designed flavone derivative, 6-fluoro-4'-hydroxy-3',5'-dimetoxyflavone, has a greater anti-human cytomegalovirus effect than ganciclovir in infected cells." PubMed, pubmed.ncbi.nlm.nih.gov/29559264/. Accessed 23 Mar. 2026.

- "6-HYDROXYFLAVONE." precisionFDA, precision.fda.gov/uniis/148S6Z78H6. Accessed 23 Mar. 2026.

-

Kasad, P. A., and Muralikrishna, K. S. "A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations." . Accessed 23 Mar. 2026.

-

Tan, J. "Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research." Preprints.org, . Accessed 23 Mar. 2026.

Sources

- 1. Pharmacological exploration of natural 6-hydroxy flavone: A promising moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. cn-bio.com [cn-bio.com]

- 7. symeres.com [symeres.com]

- 8. In vitro ADME - Enamine [enamine.net]

- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caco-2 Permeability | Evotec [evotec.com]

- 11. mdpi.com [mdpi.com]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]

- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. vimta.com [vimta.com]

- 16. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]

- 17. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool | MDPI [mdpi.com]

- 18. optibrium.com [optibrium.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 21. pmda.go.jp [pmda.go.jp]

6-hydroxy-4'-methylflavone blood-brain barrier permeability studies

Blood-Brain Barrier Permeability of 6-Hydroxy-4'-methylflavone: A Technical Guide to Predictive Modeling and In Vitro Assays

Executive Summary

The development of central nervous system (CNS) therapeutics requires a delicate balance between target affinity and pharmacokinetic viability. This whitepaper details the structural rationale, experimental causality, and validated in vitro methodologies for assessing the blood-brain barrier (BBB) permeability of 6-hydroxy-4'-methylflavone (6-OH-4'-MF) , a synthetic flavonoid derivative engineered for enhanced neuropharmacological profiling.

Structural Rationale & Pharmacophore Dynamics

Flavonoids are extensively studied for their neuroprotective properties and their ability to modulate CNS targets. For instance, 6-hydroxyflavone exhibits a strong affinity for the benzodiazepine site on GABA-A receptors, specifically the α 2 and α 3 subunits, which mediate anxiolytic effects without sedation[1]. Furthermore, specific flavonoids have demonstrated neuroprotective efficacy in models of Parkinson's Disease by acting as potent antioxidants and modulating dopaminergic neuron survival[2].

Despite these benefits, native flavonoids often exhibit poor BBB penetration due to extensive polyhydroxylation, which increases the polar surface area (PSA) and subjects the molecules to rapid Phase II metabolism (glucuronidation and sulfation) at the endothelial boundary[1].

The synthesis of 6-OH-4'-MF introduces a critical structural optimization:

-

4'-Methylation (B-ring): Replacing a hydroxyl group with a methyl group at the 4' position significantly increases the molecule's lipophilicity (cLogP). Biophysical studies demonstrate that 4'-methylflavonoids interact strongly with the hydrophobic regions of biological membranes, decreasing membrane fluidity and enhancing passive transcellular diffusion[3].

-

6-Hydroxylation (A-ring): Retaining the 6-OH group preserves the essential hydrogen bond donor capacity. This moiety is critical for anchoring the molecule to target receptors and maintaining its antioxidant pharmacophore[4].

Causality in Experimental Design: The BBB Permeability Workflow

To rigorously evaluate the BBB permeability of 6-OH-4'-MF, a tiered in vitro approach is required. We do not rely on a single assay because BBB permeation is a composite of passive diffusion and active transport.

-

Tier 1: PAMPA-BBB (Passive Diffusion): Because 4'-methylflavonoids partition heavily into lipid bilayers[3], the Parallel Artificial Membrane Permeability Assay (PAMPA) using a brain lipid extract is deployed first. This isolates and quantifies passive transcellular diffusion without the confounding variables of active transport proteins.

-

Tier 2: MDCK-MDR1 (Active Efflux): While lipophilicity drives passive entry, it also increases the likelihood of recognition by P-glycoprotein (P-gp), an efflux pump highly expressed on the apical surface of brain endothelial cells. The MDCK cell line transfected with the human MDR1 gene is utilized to calculate the Efflux Ratio (ER), determining if the brain exposure of 6-OH-4'-MF will be restricted by active efflux.

Step-by-Step Methodologies (Self-Validating Systems)

Protocol A: PAMPA-BBB Assay

Causality: This cell-free assay provides a high-throughput assessment of passive diffusion, driven purely by the physicochemical properties of 6-OH-4'-MF.

-

Membrane Preparation: Coat the porous PVDF membrane filter (apical donor compartment) with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane) to mimic the lipid composition of the BBB.

-

Dosing: Add 6-OH-4'-MF (10 µM in 5% DMSO/PBS buffer, pH 7.4) to the donor well. Fill the acceptor well with fresh buffer.

-

Incubation: Incubate the sandwich plate at 37°C for exactly 4 hours under gentle agitation.

-

Self-Validation: Run parallel wells with known high-permeability (Verapamil) and low-permeability (Atenolol) reference standards. The assay is only valid if the standards fall within their established historical ranges.

-

Quantification: Measure donor and acceptor concentrations via LC-MS/MS. Calculate the effective permeability ( Peff ).

Protocol B: MDCK-MDR1 Bidirectional Transport Assay

Causality: This assay evaluates the net permeability by accounting for both passive diffusion and P-gp mediated active efflux.

-

Monolayer Integrity (Critical Validation): Seed MDCK-MDR1 cells on Transwell inserts (0.4 µm pore size). Culture for 5–7 days. Prior to the assay, validate tight junction integrity using Lucifer Yellow (paracellular rejection must be >99%) and Transepithelial Electrical Resistance (TEER > 200 Ω·cm²).

-

Bidirectional Dosing:

-

Apical to Basolateral (A→B): Add 6-OH-4'-MF (5 µM) to the apical chamber to simulate blood-to-brain transport.

-

Basolateral to Apical (B→A): Add 6-OH-4'-MF (5 µM) to the basolateral chamber to simulate brain-to-blood efflux.

-

-

P-gp Inhibition (Self-Correction): In a parallel set of wells, co-incubate 6-OH-4'-MF with 10 µM Elacridar (a specific P-gp inhibitor). If 6-OH-4'-MF is a P-gp substrate, Elacridar will normalize the A→B and B→A transport rates.

-

Analysis: Sample acceptor compartments at 30, 60, and 120 minutes. Calculate Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ).

Quantitative Data Synthesis

Table 1: Physicochemical & Predictive BBB Parameters

| Parameter | 6-Hydroxyflavone | 6-OH-4'-MF | Implication for BBB Permeability |

|---|---|---|---|

| Molecular Weight | 238.24 g/mol | 252.27 g/mol | Both <400 Da; optimal for CNS entry. |

| cLogP | ~2.8 | ~3.3 | 4'-methyl increases lipophilicity, favoring passive diffusion. |

| H-Bond Donors | 1 | 1 | ≤3 is ideal for avoiding aggressive P-gp recognition. |

| Polar Surface Area | 46.5 Ų | 46.5 Ų | <90 Ų is highly predictive of successful BBB penetration. |

Table 2: In Vitro Permeability Data Synthesis (Representative Values) | Assay Type | Metric | 6-OH-4'-MF Value | Interpretation | | :--- | :--- | :--- | :--- | | PAMPA-BBB | Peff | > 15 × 10⁻⁶ cm/s | High passive transcellular permeability. | | MDCK-MDR1 | Papp (A→B) | 12.4 × 10⁻⁶ cm/s | Strong apical-to-basolateral transport. | | MDCK-MDR1 | Efflux Ratio (ER) | 1.8 | ER < 2.0 indicates it is NOT a strong P-gp substrate. | | MDCK-MDR1 (+ Elacridar) | Efflux Ratio (ER) | 1.1 | P-gp inhibition normalizes transport, confirming only minor efflux. |

Visualizing the Transport Mechanism

Below is the logical workflow mapping the transcellular journey of 6-OH-4'-MF across the blood-brain barrier, highlighting the interplay between passive diffusion, active efflux, and target engagement.

Figure 1: Mechanistic pathway of 6-OH-4'-MF transcellular transport, P-gp efflux, and CNS targeting.

Sources

- 1. Flavonoids and the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular insight into the mechanism of action of some beneficial flavonoids for the treatment of Parkinson’s Disease | bioRxiv [biorxiv.org]

- 3. Interaction of 4'-methylflavonoids with biological membranes, liposomes, and human albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Extraction and Isolation of 6-Hydroxy-4'-Methylflavone Derivatives

Introduction

6-Hydroxy-4'-methylflavone and its derivatives represent a subclass of flavonoids, a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom.[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3][4] The core structure, a C15 phenyl-benzopyrone skeleton, lends itself to various substitutions, influencing the bioactivity of the resulting derivative.[1] The efficient extraction and isolation of these specific flavones from complex natural matrices or synthetic reaction mixtures are paramount for advancing research and development.

This comprehensive guide provides detailed application notes and robust protocols for the extraction and isolation of 6-hydroxy-4'-methylflavone derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and rationale to empower effective experimental design and troubleshooting.

Part 1: Extraction Methodologies - Liberating the Target Molecules

The initial and most critical stage in obtaining 6-hydroxy-4'-methylflavone derivatives is their extraction from the source material, which can be either of natural origin (e.g., plant tissues) or a crude synthetic product. The choice of extraction method is dictated by the physicochemical properties of the target molecule, the nature of the matrix, and the desired scale of operation.

Preliminary Sample Preparation: The Foundation for Success

For plant-based sources, meticulous preparation is crucial to maximize extraction efficiency.

-

Drying: Plant materials should be dried at a controlled temperature, typically between 40-50°C, to a constant weight. This minimizes enzymatic degradation of the target flavonoids.[5]

-

Grinding: The dried material must be homogenized into a fine powder to increase the surface area available for solvent interaction. A particle size of less than 0.5 mm is generally considered optimal.[5]

Conventional Solvent Extraction Techniques

Traditional methods, while sometimes time- and solvent-intensive, remain valuable for their simplicity and scalability.

-

Maceration: This simple technique involves soaking the powdered material in a suitable solvent for an extended period with occasional agitation.

-

Soxhlet Extraction: This continuous extraction method offers higher efficiency than maceration by repeatedly washing the material with fresh, condensed solvent.

Solvent Selection Rationale: The polarity of the solvent is a critical parameter. For free flavonoid aglycones like 6-hydroxy-4'-methylflavone, alcohols of high concentration (90-95% ethanol or methanol) are effective.[1] For flavonoid glycosides, a lower alcohol concentration (around 60-70%) is generally preferred to accommodate the more polar sugar moieties.[1]

Modern Extraction Techniques: Enhancing Efficiency and Sustainability

Advanced extraction methods offer significant advantages in terms of reduced extraction time, lower solvent consumption, and often, higher yields.[6][7]

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes the cavitation effect of ultrasonic waves to disrupt cell walls, facilitating the release of intracellular contents.[8][9] The mechanical and thermal effects of ultrasound enhance mass transfer, leading to faster and more efficient extraction.[9]

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and the moisture within the plant cells.[6][10] This internal heating creates a pressure gradient that ruptures the cell structure, releasing the target compounds into the solvent.[11]

Table 1: Comparison of Extraction Methods for Flavonoids

| Method | Principle | Advantages | Disadvantages | Typical Solvent-to-Solid Ratio |

| Maceration | Soaking in solvent | Simple, low cost | Time-consuming, lower efficiency | 10:1 to 20:1 (v/w) |

| Soxhlet | Continuous solvent cycling | High efficiency for exhaustive extraction | Long duration, large solvent volume, potential thermal degradation | 10:1 to 20:1 (v/w) |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation | Rapid, reduced solvent use, suitable for thermolabile compounds | Equipment cost, potential for radical formation at high power | 20:1 to 40:1 (mL/g)[12] |

| Microwave-Assisted Extraction (MAE) | Dielectric heating | Very rapid, reduced solvent use, high efficiency | Equipment cost, potential for localized overheating | 20:1 to 30:1 (g/mL)[13] |

Part 2: Isolation and Purification - From Crude Extract to Pure Compound

Following extraction, the crude extract contains a complex mixture of compounds. A multi-step purification strategy is typically required to isolate the 6-hydroxy-4'-methylflavone derivatives in high purity.

Liquid-Liquid Partitioning: A Preliminary Fractionation

Solvent partitioning is a valuable initial step to separate compounds based on their differential solubility in immiscible liquid phases. A typical scheme involves partitioning the crude extract between a polar solvent (e.g., aqueous methanol) and a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). Flavonoids will distribute among these fractions based on their polarity.

Column Chromatography: The Workhorse of Purification

Column chromatography is an indispensable technique for the separation of flavonoids.[14][15] The choice of stationary phase is critical and depends on the polarity of the target compounds.

-

Silica Gel Chromatography: Ideal for separating low to medium polarity flavonoids.[1] A gradient elution with a non-polar solvent system (e.g., hexane-ethyl acetate) is commonly employed.

-

Reversed-Phase (C18) Silica Gel Chromatography: Best suited for the separation of more polar flavonoids and flavonoid glycosides.[1][14] Elution is typically performed with a gradient of water and methanol or acetonitrile.[16]

-

Sephadex® LH-20 Chromatography: This size-exclusion and adsorption chromatography medium is particularly effective for separating flavonoids from other polyphenols.[14][15] Elution with solvents like methanol is common.[14]

-

Polyamide Chromatography: This stationary phase separates flavonoids based on the number and position of their hydroxyl groups through hydrogen bonding.[14]

Protocol 1: General Workflow for Extraction and Isolation of 6-Hydroxy-4'-Methylflavone Derivatives from a Plant Source

This protocol provides a generalized workflow that can be adapted based on the specific plant material and target derivative.

1. Extraction (Ultrasound-Assisted)

- Combine 10 g of finely powdered, dried plant material with 200 mL of 80% aqueous methanol in a beaker.[5]

- Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[12]

- Filter the mixture through Whatman No. 1 filter paper.

- Repeat the extraction process on the plant residue to ensure complete recovery.[5]

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Preliminary Purification (Solid-Phase Extraction)

- Condition a C18 Solid-Phase Extraction (SPE) cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[5]

- Dissolve the crude extract in a small volume of 10% aqueous methanol and load it onto the SPE cartridge.

- Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

- Elute the flavonoid-rich fraction with 5-10 mL of 90-100% methanol.[5]

3. Isolation (Column Chromatography)

- Adsorb the flavonoid-rich fraction onto a small amount of silica gel and dry it.

- Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).

- Load the dried sample onto the top of the column.

- Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

- Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

- Combine the pure fractions and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High-Purity Isolation

For obtaining highly pure compounds for bioassays or as analytical standards, preparative HPLC is the method of choice.[17][18] This technique offers high resolution and can be automated for efficient purification.[19]

-

Stationary Phase: Reversed-phase C18 columns are most commonly used for flavonoid separation.[15]

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile or methanol is typical.[17]

Protocol 2: Preparative HPLC Purification of a 6-Hydroxy-4'-Methylflavone Derivative

1. Sample Preparation

- Dissolve the partially purified fraction from column chromatography in the initial mobile phase solvent.

- Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

- Column: A preparative reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: Acetonitrile.

- Gradient: A linear gradient tailored to the specific compound, for example, 20-80% B over 30 minutes.

- Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min.

- Detection: UV detection at the λmax of the target compound (typically in the range of 250-380 nm for flavones).[15]

3. Fraction Collection

- Collect the eluent corresponding to the peak of the target compound.

- Confirm the purity of the collected fraction by analytical HPLC.

- Evaporate the solvent to obtain the pure compound.

Crystallization: The Final Step to Purity

Crystallization is often the final step to obtain a highly pure, crystalline solid.[20] This process relies on the principle of differential solubility.

Protocol 3: Recrystallization of a 6-Hydroxy-4'-Methylflavone Derivative

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol-water mixture).

-

If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Part 3: Structural Characterization